Gatifloxacin hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de gatifloxacine est un antibiotique fluoroquinolone de quatrième génération. Il est reconnu pour son activité antibactérienne à large spectre, efficace contre les bactéries à Gram positif et à Gram négatif. Le chlorhydrate de gatifloxacine agit en inhibant les enzymes bactériennes ADN gyrase et topoisomérase IV, qui sont essentielles à la réplication, à la transcription, à la réparation et à la recombinaison de l'ADN .

Mécanisme D'action

Target of Action

Gatifloxacin hydrochloride, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound exerts its bactericidal action by inhibiting the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . This inhibition blocks bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the superhelical structure of DNA, which is crucial for DNA replication and transcription, DNA repair, recombination, and transposition . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth and leading to bacterial death .

Pharmacokinetics

This compound exhibits high oral bioavailability (almost 100%), allowing for interchangeable use of oral and intravenous formulations . It has a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and broad tissue distribution . The drug is primarily excreted unchanged in the urine (>80%) . Gatifloxacin can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and the death of the bacteria . It is used to treat a wide variety of infections in the body, including bronchitis, sinusitis, community-acquired pneumonia, and skin infections caused by various bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that indiscriminate use of fluoroquinolones like gatifloxacin can lead to the potential for selection of widespread resistance .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de gatifloxacine implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Formation du dérivé chélate du difluorure de bore : Cet intermédiaire est préparé en faisant réagir un précurseur approprié avec le trifluorure de bore.

Cyclopropylation : Le dérivé chélate est ensuite mis à réagir avec la cyclopropylamine pour introduire le groupe cyclopropyle.

Fluorination : Le composé est fluoré à l'aide d'un agent fluorant tel que le trifluorure de diéthylaminosulfure.

Méthoxylation : Le composé fluoré est ensuite méthoxylé en utilisant du méthanol en présence d'une base.

Méthodes de production industrielle : La production industrielle du chlorhydrate de gatifloxacine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Les solvants couramment utilisés comprennent l'acétonitrile et le méthanol, et les réactions sont généralement effectuées sous des températures et des pressions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de gatifloxacine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé en milieu acide ou basique.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels par d'autres, tels que l'halogénation ou l'alkylation.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium en conditions anhydres.

Substitution : Agents halogénants tels que le chlore ou le brome, et agents alkylants tels que l'iodure de méthyle.

Principaux produits :

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools ou d'amines.

Substitution : Formation de dérivés halogénés ou alkylés.

4. Applications de la recherche scientifique

Le chlorhydrate de gatifloxacine présente un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes.

Biologie : Étudié pour ses effets sur les mécanismes de réplication et de réparation de l'ADN bactérien.

Médecine : Utilisé dans le traitement des infections des voies respiratoires, des infections urinaires et des infections cutanées. .

Industrie : Employé dans le développement de nouveaux agents antibactériens et de formulations.

5. Mécanisme d'action

Le chlorhydrate de gatifloxacine exerce ses effets antibactériens en inhibant les enzymes bactériennes ADN gyrase et topoisomérase IV. Ces enzymes sont essentielles à la superenroulement et au déroulement de l'ADN bactérien, ce qui est nécessaire à la réplication et à la transcription de l'ADN. En inhibant ces enzymes, le chlorhydrate de gatifloxacine empêche la division cellulaire bactérienne et provoque la mort cellulaire .

Composés similaires :

Gemifloxacine : Une autre fluoroquinolone de quatrième génération ayant une activité antibactérienne similaire.

Moxifloxacine : Connue pour son activité accrue contre les bactéries à Gram positif.

Lévofloxacine : Une fluoroquinolone de troisième génération ayant un spectre d'activité plus large

Comparaison :

Gatifloxacine vs. Gemifloxacine : Les deux ont des mécanismes d'action similaires, mais la gatifloxacine a un spectre d'activité plus large contre les bactéries à Gram négatif.

Gatifloxacine vs. Moxifloxacine : La moxifloxacine a une meilleure activité contre les bactéries à Gram positif, tandis que la gatifloxacine est plus efficace contre les bactéries à Gram négatif.

Gatifloxacine vs. Lévofloxacine : La lévofloxacine a un spectre d'activité plus large, mais la gatifloxacine a une demi-vie plus longue et une meilleure pénétration tissulaire

Le chlorhydrate de gatifloxacine se distingue par son activité équilibrée contre les bactéries à Gram positif et à Gram négatif, ce qui en fait un antibiotique polyvalent pour diverses infections.

Applications De Recherche Scientifique

Clinical Applications

1.1 Treatment of Bacterial Infections

Gatifloxacin hydrochloride is primarily used to treat a variety of bacterial infections, including:

- Ocular Infections : It is commonly prescribed as an ophthalmic solution (0.3% concentration) for bacterial conjunctivitis caused by susceptible strains of bacteria such as Staphylococcus aureus and Haemophilus influenzae. Clinical studies have demonstrated its efficacy in healing corneal ulcers associated with Pseudomonas aeruginosa, showing comparable results to ciprofloxacin .

- Respiratory Infections : Gatifloxacin has been indicated for treating acute bacterial exacerbations of chronic bronchitis and pneumonia. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death .

- Urinary Tract Infections : The drug is effective against various uropathogens, including Escherichia coli, making it a suitable choice for urinary tract infections .

1.2 Pharmacodynamics and Efficacy

A study evaluating the pharmacodynamic endpoints of gatifloxacin indicated that it effectively sterilizes sinus infections within a median time of 50 hours, showcasing its rapid action against pathogens . The drug's high affinity for bacterial DNA gyrase (100 times more than for mammalian enzymes) enhances its bactericidal activity while minimizing effects on human cells .

Agricultural Applications

2.1 Antibacterial Activity Against Plant Pathogens

Recent research has highlighted the potential of this compound in agriculture, particularly in managing bacterial diseases in plants:

- Inhibition of Ralstonia solanacearum : this compound demonstrated a significant inhibitory effect on Ralstonia solanacearum, a pathogen responsible for bacterial wilt in various crops. The minimum inhibitory concentration was found to be 0.125 mg/L, with treatment at 0.5 mg/L achieving over 95% bacterial kill rates .

- Control of Other Plant Pathogens : The compound also showed effectiveness against other pathogens such as Pseudomonas syringae and Xanthomonas campestris, suggesting its utility as a broad-spectrum antibacterial agent in crop protection strategies .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Perry et al. (2002) | Clinical efficacy | Confirmed gatifloxacin's effectiveness against Gram-positive and Gram-negative bacteria, including mycobacteria. |

| Cervantes & Mah (2011) | Ocular infections | Demonstrated the safety and efficacy of gatifloxacin ophthalmic solution in treating conjunctivitis. |

| Jensen et al. (2002) | Corneal ulcers | Showed that gatifloxacin was at least as effective as ciprofloxacin in healing corneal ulcers infected with Pseudomonas aeruginosa. |

| Recent Agricultural Study (2024) | Plant disease control | Established gatifloxacin's potential as an effective treatment against Ralstonia solanacearum, inhibiting biofilm formation and disease progression. |

Comparaison Avec Des Composés Similaires

Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity

Comparison:

Gatifloxacin vs. Gemifloxacin: Both have similar mechanisms of action, but gatifloxacin has a broader spectrum of activity against Gram-negative bacteria.

Gatifloxacin vs. Moxifloxacin: Moxifloxacin has better activity against Gram-positive bacteria, while gatifloxacin is more effective against Gram-negative bacteria.

Gatifloxacin vs. Levofloxacin: Levofloxacin has a broader spectrum of activity, but gatifloxacin has a longer half-life and better tissue penetration

Gatifloxacin hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic for various infections.

Activité Biologique

Gatifloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic known for its potent antibacterial properties. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings, supported by data tables and case studies.

Gatifloxacin functions primarily by inhibiting bacterial DNA replication. It achieves this through the following mechanisms:

- Inhibition of Topoisomerases : Gatifloxacin binds to DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication and transcription. This binding prevents the unwinding of DNA necessary for replication, leading to bacterial cell death .

- Broad Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. Its unique methoxy group enhances its efficacy compared to earlier fluoroquinolones .

Antibacterial Efficacy

Gatifloxacin has demonstrated significant antibacterial activity in various studies:

- Against Ralstonia solanacearum : In a study, this compound showed an inhibition rate of 95% at a concentration of 0.0625 mg/L. The minimum inhibitory concentration (MIC) was determined to be 0.125 mg/L, indicating its effectiveness in preventing bacterial growth .

- Ophthalmic Applications : Clinical trials have shown that gatifloxacin ophthalmic solution (0.5%) is effective in treating bacterial conjunctivitis. In controlled studies, microbiological cure rates were significantly higher in patients treated with gatifloxacin compared to those receiving a vehicle control .

Case Study: Ophthalmic Efficacy

A clinical trial compared gatifloxacin with ciprofloxacin in treating corneal ulcers caused by Pseudomonas aeruginosa. Results indicated that gatifloxacin was at least as effective as ciprofloxacin in healing these infections, demonstrating its utility in ocular applications .

Table 1: Microbiological Cure Rates in Clinical Trials

| Study ID | Treatment Group | Microbiological Cure Rate (%) | p-value |

|---|---|---|---|

| 198782-004 | Gatifloxacin | 89.2 | < 0.001 |

| Vehicle | 61.4 | ||

| 198782-005 | Gatifloxacin | 90 | < 0.001 |

| Vehicle | 70 |

This table summarizes the microbiological cure rates observed in two pivotal studies, highlighting the superior efficacy of gatifloxacin over the control .

Environmental Impact and Safety

Research has also examined the environmental implications of gatifloxacin use, particularly concerning its persistence in the environment and potential effects on microbial communities. The compound's stability and bioactivity raise concerns about the development of resistance among bacterial populations exposed to subtherapeutic levels .

Propriétés

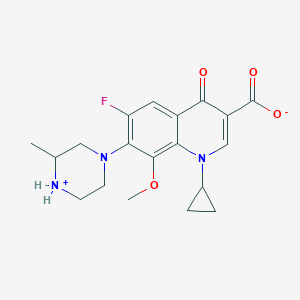

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYBNVXJQVIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121577-32-0 | |

| Record name | Gatifloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GATIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.